molecular formula C22H18N4O B4685921 5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine

5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B4685921
M. Wt: 354.4 g/mol
InChI Key: TUJKICVHWBJUOW-UHFFFAOYSA-N
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Description

5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of furyl, phenyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then cyclized under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can enhance scalability and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones under mild conditions.

    Reduction: The pyridyl group can be reduced to piperidine derivatives using hydrogenation.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(furan-2-yl)-2-methyl-3-phenyl-7-pyridin-2-yl-6,7-dihydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-21(16-8-3-2-4-9-16)22-24-18(20-11-7-13-27-20)14-19(26(22)25-15)17-10-5-6-12-23-17/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJKICVHWBJUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine
Reactant of Route 3
5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine
Reactant of Route 4
5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine
Reactant of Route 6
5-(2-Furyl)-2-methyl-3-phenyl-7-(2-pyridyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine

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